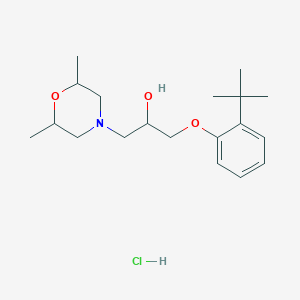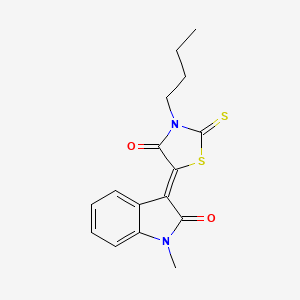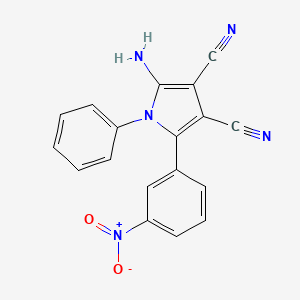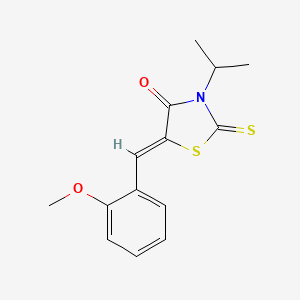
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
Descripción general
Descripción
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as CGP 12177, is a beta-adrenergic receptor antagonist that is commonly used in scientific research. CGP 12177 is a selective antagonist for the beta-1 and beta-2 adrenergic receptors and has been used in a variety of studies to investigate the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 acts as a competitive antagonist for the beta-1 and beta-2 adrenergic receptors. It binds to these receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
This compound 12177 has been shown to have a number of biochemical and physiological effects. These include:
1. Reduction in heart rate and blood pressure
2. Relaxation of airway smooth muscle
3. Inhibition of cancer cell proliferation and metastasis
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 in lab experiments is its selectivity for the beta-1 and beta-2 adrenergic receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of using this compound 12177 is that it may not accurately reflect the effects of endogenous ligands such as epinephrine and norepinephrine, which can activate multiple signaling pathways in addition to the beta-adrenergic receptors.
Direcciones Futuras
There are a number of future directions for research on 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177. Some of these include:
1. Investigation of the role of beta-adrenergic receptors in other physiological and pathological processes
2. Development of more selective beta-adrenergic receptor antagonists for use in clinical applications
3. Investigation of the effects of this compound 12177 on other signaling pathways in addition to the beta-adrenergic receptors.
Aplicaciones Científicas De Investigación
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride 12177 has been extensively used in scientific research to study the role of beta-adrenergic receptors in various physiological and pathological processes. Some of the areas where this compound 12177 has been used include:
1. Cardiovascular Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in the regulation of heart function. It has been shown to be effective in reducing heart rate and blood pressure in animal models.
2. Respiratory Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. It has been shown to be effective in reducing airway hyperreactivity in animal models of asthma.
3. Cancer Research: this compound 12177 has been used to study the role of beta-adrenergic receptors in cancer cell proliferation and metastasis. It has been shown to be effective in inhibiting the growth and metastasis of various cancer cell lines.
Propiedades
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-16(21)13-22-18-9-7-6-8-17(18)19(3,4)5;/h6-9,14-16,21H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPNHIOKKYCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S*,4R*,6S*)-2-benzyl-6-quinolin-3-yltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3894914.png)
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3894916.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3894921.png)
![ethyl 10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(oxo)acetate](/img/structure/B3894928.png)

![N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3894937.png)
![ethyl 3-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B3894956.png)


![4-chloro-N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B3894977.png)

![N-[(1'-methyl-1,4'-bipiperidin-3-yl)methyl]-1-naphthamide](/img/structure/B3895002.png)
![5-[(3-methyl-2-thienyl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895004.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895008.png)